N-(4-Hydroxy-2-isopropoxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxy-2-isopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C10H15NO4S and a molecular weight of 245.298 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of N-(4-Hydroxy-2-isopropoxyphenyl)methanesulfonamide typically involves the reaction of 4-hydroxy-2-isopropoxyphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(4-Hydroxy-2-isopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Hydroxy-2-isopropoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-2-isopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
N-(4-Hydroxy-2-isopropoxyphenyl)methanesulfonamide can be compared with other sulfonamide derivatives, such as:
N-(4-Hydroxy-2-methylphenyl)methanesulfonamide: This compound has a similar structure but with a methyl group instead of an isopropoxy group.
N-(4-Hydroxyphenyl)methanesulfonamide: This compound lacks the isopropoxy group, making it less hydrophobic and potentially altering its biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15NO4S |
---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
N-(4-hydroxy-2-propan-2-yloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-7(2)15-10-6-8(12)4-5-9(10)11-16(3,13)14/h4-7,11-12H,1-3H3 |
InChI Key |
GCYXMQLTTMGDNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)O)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.